molecular formula C13H10ClN3O2 B11712183 (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine CAS No. 33786-34-4

(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine

Katalognummer: B11712183
CAS-Nummer: 33786-34-4
Molekulargewicht: 275.69 g/mol
InChI-Schlüssel: VYNDYTODNXRKJN-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-chlorobenzaldehyde+4-nitrophenylhydrazineThis compound\text{2-chlorobenzaldehyde} + \text{4-nitrophenylhydrazine} \rightarrow \text{this compound} 2-chlorobenzaldehyde+4-nitrophenylhydrazine→this compound

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions, such as temperature, solvent choice, and purification methods. Industrial methods may also involve continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro and chloro-substituted oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are explored in medicinal chemistry. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable in materials science.

Wirkmechanismus

The mechanism of action of (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may also interact with DNA and proteins, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1E)-1-(2-chlorobenzylidene)-2-(4-methylphenyl)hydrazine
  • (1E)-1-(2-chlorobenzylidene)-2-(4-chlorophenyl)hydrazine
  • (1E)-1-(2-chlorobenzylidene)-2-(4-fluorophenyl)hydrazine

Uniqueness

Compared to similar compounds, (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro substituents. These functional groups contribute to its distinct chemical reactivity and potential applications. The nitro group, in particular, enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions.

Eigenschaften

CAS-Nummer

33786-34-4

Molekularformel

C13H10ClN3O2

Molekulargewicht

275.69 g/mol

IUPAC-Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C13H10ClN3O2/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)17(18)19/h1-9,16H/b15-9+

InChI-Schlüssel

VYNDYTODNXRKJN-OQLLNIDSSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.